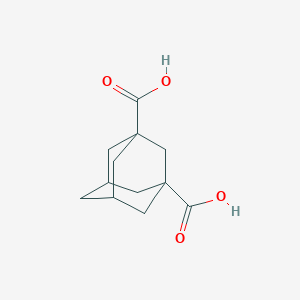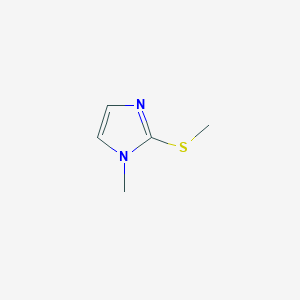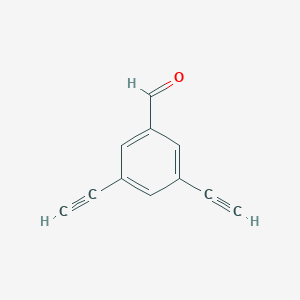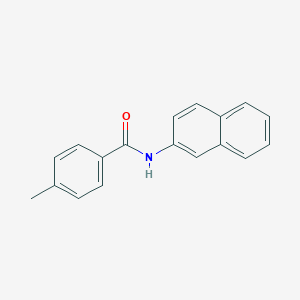![molecular formula C10H17N B120145 Tricyclo[5.2.1.02,6]decan-2-amine CAS No. 148151-81-9](/img/structure/B120145.png)
Tricyclo[5.2.1.02,6]decan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[5.2.1.02,6]decan-2-amine, also known as TC-2153, is a small molecule compound that has been studied for its potential therapeutic effects on various neurological disorders. TC-2153 has been shown to modulate the activity of the protein Rac1, which plays a crucial role in the formation and maintenance of synapses in the brain. In
Mécanisme D'action
Tricyclo[5.2.1.02,6]decan-2-amine modulates the activity of the protein Rac1, which plays a crucial role in the formation and maintenance of synapses in the brain. Rac1 is involved in the regulation of actin cytoskeleton, which is important for the growth and maintenance of dendritic spines, the structures that allow neurons to communicate with each other. By modulating the activity of Rac1, Tricyclo[5.2.1.02,6]decan-2-amine can enhance synaptic plasticity and improve cognitive function.
Effets Biochimiques Et Physiologiques
Tricyclo[5.2.1.02,6]decan-2-amine has been shown to enhance synaptic plasticity and improve cognitive function in animal models. It has also been shown to reduce the symptoms of neurological disorders, including Alzheimer's disease, schizophrenia, and fragile X syndrome. In addition, Tricyclo[5.2.1.02,6]decan-2-amine has been shown to inhibit the growth of tumor cells in vitro, suggesting its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Tricyclo[5.2.1.02,6]decan-2-amine is a small molecule compound that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, Tricyclo[5.2.1.02,6]decan-2-amine has low solubility in water, which can make it difficult to administer in vivo. In addition, Tricyclo[5.2.1.02,6]decan-2-amine has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
Future research on Tricyclo[5.2.1.02,6]decan-2-amine could focus on its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. In addition, further studies could explore the mechanisms underlying the anti-tumor effects of Tricyclo[5.2.1.02,6]decan-2-amine and its potential use in cancer treatment. Finally, research could focus on developing more efficient synthesis methods for Tricyclo[5.2.1.02,6]decan-2-amine and other Rac1 modulators, which could facilitate their use in clinical trials and ultimately lead to the development of new therapies for neurological disorders and cancer.
Méthodes De Synthèse
The synthesis of Tricyclo[5.2.1.02,6]decan-2-amine involves a series of chemical reactions, starting with the reaction between 2-cyclopentenone and ethyl diazoacetate to form a cyclopropane intermediate. This intermediate is then converted to a tricyclic compound through a series of steps involving reduction, oxidation, and cyclization reactions. The final product, Tricyclo[5.2.1.02,6]decan-2-amine, is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
Tricyclo[5.2.1.02,6]decan-2-amine has been studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, schizophrenia, and fragile X syndrome. In animal models, Tricyclo[5.2.1.02,6]decan-2-amine has been shown to improve cognitive function and reduce the symptoms of these disorders. Tricyclo[5.2.1.02,6]decan-2-amine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro.
Propriétés
Numéro CAS |
148151-81-9 |
|---|---|
Nom du produit |
Tricyclo[5.2.1.02,6]decan-2-amine |
Formule moléculaire |
C10H17N |
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
tricyclo[5.2.1.02,6]decan-2-amine |
InChI |
InChI=1S/C10H17N/c11-10-5-1-2-9(10)7-3-4-8(10)6-7/h7-9H,1-6,11H2 |
Clé InChI |
IBGDJIKNTKMZEP-UHFFFAOYSA-N |
SMILES |
C1CC2C3CCC(C3)C2(C1)N |
SMILES canonique |
C1CC2C3CCC(C3)C2(C1)N |
Synonymes |
4,7-Methano-3aH-inden-3a-amine,octahydro-,(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



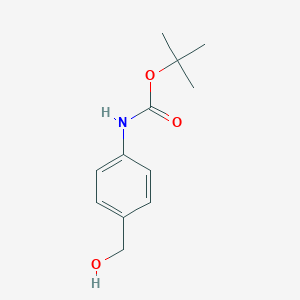
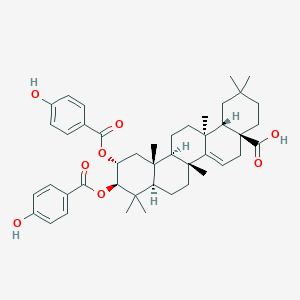
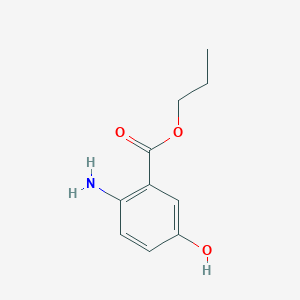
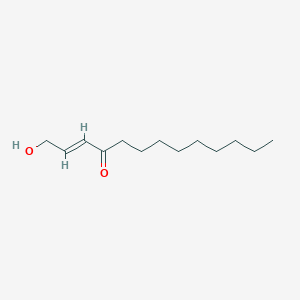
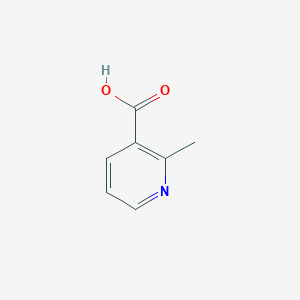
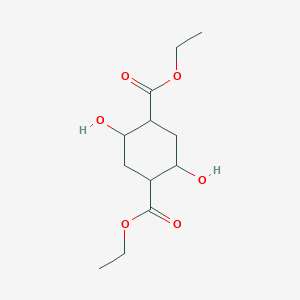
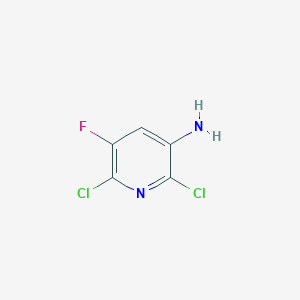
![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)
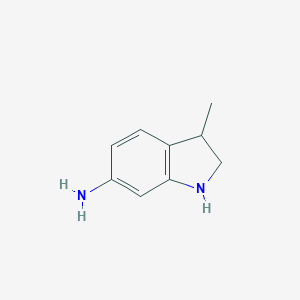
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
